molecular formula C22H17NO2 B1247448 6-(Benzyloxy)-2-phenoxyquinoline

6-(Benzyloxy)-2-phenoxyquinoline

Cat. No.: B1247448
M. Wt: 327.4 g/mol
InChI Key: DPEYNMHJQVRWIH-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-phenoxyquinoline is a quinoline derivative characterized by a benzyloxy group at the 6-position and a phenoxy substituent at the 2-position. The benzyloxy group enhances lipophilicity and may act as a protective moiety during synthesis, while the phenoxy substituent introduces steric bulk and electronic modulation .

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-phenoxy-6-phenylmethoxyquinoline

InChI

InChI=1S/C22H17NO2/c1-3-7-17(8-4-1)16-24-20-12-13-21-18(15-20)11-14-22(23-21)25-19-9-5-2-6-10-19/h1-15H,16H2

InChI Key

DPEYNMHJQVRWIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Key Properties/Applications Reference
6-(Benzyloxy)-2-phenoxyquinoline 6-BnO, 2-PhO Target compound; potential P-gp inhibition
4-(Benzyloxy)-6-methoxy-2-methylquinoline 4-BnO, 6-MeO, 2-Me Bioactive acetamide derivative; antitumor activity
6-Methoxy-2-phenylquinoline 6-MeO, 2-Ph P-glycoprotein inhibition; synthetic precursor
7-(Benzyloxy)-4-chloroquinoline 7-BnO, 4-Cl Intermediate for fluorescent probes
4-Bromo-6-methoxy-2-methylquinoline 4-Br, 6-MeO, 2-Me Arsenic-containing derivatives; moderate bioactivity
Key Observations :
  • Substituent Position : The 6-benzyloxy group in the target compound contrasts with 4-benzyloxy or 7-benzyloxy analogues (e.g., ). Positional differences significantly alter electronic properties and steric interactions, influencing binding affinity in biological systems .
  • Methoxy vs. Benzyloxy groups introduce bulk and protect hydroxyl groups during synthesis .
  • Halogenation: Bromination at the 4-position () increases molecular weight and polarizability, which may affect solubility and reactivity compared to the target compound’s phenoxy group.
Table 3: Bioactivity and Physical Properties
Compound LogP Melting Point (°C) Bioactivity (IC₅₀/EC₅₀) Reference
This compound ~3.8 120–125 (est.) P-gp inhibition (pending)
4-(Benzyloxy)-6-methoxy-2-methylquinoline 3.2 117–118 Antitumor: 10 µM
6-Methoxyquinoline 2.1 18–20 Base for fluorophores
7-(Benzyloxy)-4-chloroquinoline ~4.1 Not reported Fluorescent probe intermediate
  • Lipophilicity: The target compound’s higher LogP (estimated ~3.8) compared to 6-methoxyquinoline (LogP 2.1) reflects enhanced membrane permeability due to benzyloxy and phenoxy groups .
  • Bioactivity Trends: Methoxy and benzyloxy substituents correlate with antitumor and P-gp inhibition activities. For example, 4-(Benzyloxy)-6-methoxy-2-methylquinoline shows IC₅₀ ~10 µM in tumor models, suggesting that substituent positioning modulates potency .

Substituent Electronic Effects

  • Electron-Donating Groups: Methoxy (6-MeO) increases electron density on the quinoline ring, enhancing π-π stacking in biological targets.
  • Benzyloxy as a Protecting Group : Benzyloxy is frequently used to mask hydroxyl groups during synthesis, as seen in and , ensuring regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-2-phenoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-2-phenoxyquinoline

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